1-(2-pyridinyl)-N-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
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Overview
Description
1-(2-Pyridinyl)-N-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a complex organic compound that features a pyrazole ring substituted with pyridinyl, trifluoromethoxyphenyl, and trifluoromethyl groups
Preparation Methods
The synthesis of 1-(2-pyridinyl)-N-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The reaction conditions often involve refluxing in ethanol or another suitable solvent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents such as trifluoromethyl phenyl sulfone under visible light irradiation.
Attachment of the Pyridinyl and Trifluoromethoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions, where the pyrazole ring is reacted with the appropriate pyridinyl and trifluoromethoxyphenyl halides under basic conditions.
Industrial production methods may involve optimizing these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
1-(2-Pyridinyl)-N-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinyl and pyrazole rings, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Pyridinyl)-N-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-pyridinyl)-N-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl and trifluoromethoxy groups enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the molecular targets being studied .
Comparison with Similar Compounds
1-(2-Pyridinyl)-N-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
1-(2-Pyridinyl)-N-[4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide: This compound lacks the trifluoromethoxy group, which may result in different chemical and biological properties.
1-(2-Pyridinyl)-N-[4-(methoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide: The methoxy group in place of the trifluoromethoxy group can lead to differences in reactivity and biological activity.
1-(2-Pyridinyl)-N-[4-(trifluoromethoxy)phenyl]-5-methyl-1H-pyrazole-4-carboxamide: The absence of the trifluoromethyl group can affect the compound’s stability and interactions with molecular targets.
The uniqueness of this compound lies in its combination of trifluoromethyl and trifluoromethoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H10F6N4O2 |
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Molecular Weight |
416.28 g/mol |
IUPAC Name |
1-pyridin-2-yl-N-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C17H10F6N4O2/c18-16(19,20)14-12(9-25-27(14)13-3-1-2-8-24-13)15(28)26-10-4-6-11(7-5-10)29-17(21,22)23/h1-9H,(H,26,28) |
InChI Key |
LDDKRRIPBSNVLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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